molecular formula C3H3ClF4 B116093 3-Chloro-1,1,1,3-tetrafluoropropane CAS No. 149329-29-3

3-Chloro-1,1,1,3-tetrafluoropropane

Cat. No.: B116093
CAS No.: 149329-29-3
M. Wt: 150.5 g/mol
InChI Key: ZGOMEYREADWKLC-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,3-tetrafluoropropane is an organic compound with the molecular formula C₃H₃ClF₄. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, and is known for its applications in various industrial processes. This compound is characterized by its low toxicity, low flammability, and good chemical stability .

Scientific Research Applications

3-Chloro-1,1,1,3-tetrafluoropropane has several applications in scientific research, including:

Mechanism of Action

Target of Action

3-Chloro-1,1,1,3-tetrafluoropropane is primarily used as a reagent for the fluorination of chloropropenes . Chloropropenes are a group of organic compounds that are used in various chemical reactions. The role of this compound in these reactions is to introduce fluorine atoms into the chloropropene molecules .

Result of Action

The primary result of the action of this compound is the fluorination of chloropropenes . This can lead to the formation of new compounds with different properties. The specific molecular and cellular effects of these new compounds would depend on their structure and properties.

Safety and Hazards

3-Chloro-1,1,1,3-tetrafluoropropane is poisonous by inhalation . It emits toxic fumes of chlorine and fluorine when heated to decomposition . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,3-tetrafluoropropane can be synthesized through the alkylation reaction of 1,1,1,3-tetrafluoropropane with chloroethylene. This reaction typically involves heating and the use of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves gas-phase fluorination. This method includes the reaction of hydrogen fluoride with chlorinated hydrocarbons in the presence of a catalyst. The process is carried out in a series of reaction vessels to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of chlorine or fluorine atoms with other functional groups.

    Reduction Reactions: Where the compound is reduced to form different fluorinated hydrocarbons.

    Oxidation Reactions: Leading to the formation of various oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated hydrocarbons and chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3-Tetrafluoropropane
  • 1-Chloro-1,3,3,3-tetrafluoropropane
  • 1,1,1,3,3-Pentafluoropropane
  • 1,3,3,3-Tetrafluoropropene

Uniqueness

3-Chloro-1,1,1,3-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties such as low toxicity, low flammability, and good chemical stability. These properties make it particularly valuable in applications where safety and stability are paramount .

Properties

IUPAC Name

3-chloro-1,1,1,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOMEYREADWKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382022
Record name 3-chloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149329-29-3
Record name 3-chloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?

A1: The research focuses on a specific chemical process: the dehydrofluorination of this compound to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []

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